ethyl 2-isocyano-2-methylpropanoate
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Overview
Description
Ethyl 2-isocyano-2-methylpropanoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of isocyanide, characterized by the presence of an isocyano group (-NC) attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isocyano-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-2-methylpropanoate with silver cyanide, which results in the formation of the isocyano compound. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Another method involves the use of ethyl 2-chloro-2-methylpropanoate and potassium cyanide in the presence of a phase-transfer catalyst. This method also provides a high yield of this compound under relatively mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those described above. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isocyano-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen bonds.
Cyclization Reactions: this compound can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols, which can react with the isocyano group.
Electrophiles: Such as alkyl halides and acyl chlorides, which can add to the isocyano group.
Catalysts: Phase-transfer catalysts and transition metal catalysts are often used to facilitate reactions.
Major Products Formed
Scientific Research Applications
Ethyl 2-isocyano-2-methylpropanoate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Materials Science: this compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 2-isocyano-2-methylpropanoate involves its reactivity with various nucleophiles and electrophiles. The isocyano group acts as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the methylpropanoate backbone.
Comparison with Similar Compounds
Ethyl 2-isocyano-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl isobutyrate: A related ester with a similar structure but lacking the isocyano group.
Methyl isocyanide: A simpler isocyanide with a single carbon chain.
Ethyl 2-isocyanoacetate: Another isocyanide derivative with a different substitution pattern.
The uniqueness of this compound lies in its combination of the isocyano group with the methylpropanoate backbone, providing a versatile building block for organic synthesis and various applications.
Conclusion
This compound is a valuable compound in organic chemistry, with diverse applications in synthesis, medicinal chemistry, materials science, and biological research. Its unique reactivity and versatility make it an important tool for researchers and industry professionals alike.
Properties
CAS No. |
70024-28-1 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 2-isocyano-2-methylpropanoate |
InChI |
InChI=1S/C7H11NO2/c1-5-10-6(9)7(2,3)8-4/h5H2,1-3H3 |
InChI Key |
LVKJJEGXLAIBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
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